2-Bromo-7-ethylbenzo[d]oxazole
Description
2-Bromo-7-ethylbenzo[d]oxazole (CAS 1806319-17-4) is a brominated oxazole derivative with the molecular formula C₉H₈BrNO and a molecular weight of 226.07 g/mol . The compound features a benzo[d]oxazole core substituted with a bromine atom at position 2 and an ethyl group at position 7. This structure makes it a versatile intermediate in pharmaceutical synthesis and materials science, particularly in coupling reactions (e.g., Suzuki-Miyaura) due to the bromine atom's reactivity .
Properties
Molecular Formula |
C9H8BrNO |
|---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
2-bromo-7-ethyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H8BrNO/c1-2-6-4-3-5-7-8(6)12-9(10)11-7/h3-5H,2H2,1H3 |
InChI Key |
VTJAMEZEONCLFR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)N=C(O2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-ethylbenzo[d]oxazole typically involves the cyclization of 2-aminophenol with an appropriate brominated precursor. One common method is the condensation of 2-aminophenol with an aromatic aldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and mesoporous titania–alumina mixed oxide (MTAMO) at 50°C . The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-7-ethylbenzo[d]oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The benzoxazole ring can be reduced to form benzoxazolines.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 2-amino-7-ethylbenzo[d]oxazole or 2-thio-7-ethylbenzo[d]oxazole.
Oxidation: Formation of 2-bromo-7-carboxybenzo[d]oxazole.
Reduction: Formation of 2-bromo-7-ethylbenzoxazoline.
Scientific Research Applications
2-Bromo-7-ethylbenzo[d]oxazole has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals with potential anticancer, antibacterial, and antifungal activities.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological systems.
Material Science: It is employed in the development of fluorescent dyes and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-7-ethylbenzo[d]oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom can form halogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the benzoxazole ring can interact with hydrophobic pockets in receptors, modulating their activity .
Comparison with Similar Compounds
Structural Analogues and Key Properties
The table below compares 2-Bromo-7-ethylbenzo[d]oxazole with structurally related bromo-substituted benzo[d]oxazole derivatives:
Notes:
- Substituent Position : Bromine placement (C2, C5, C6, or C7) significantly impacts electronic properties and steric interactions. For example, C2-bromine in This compound facilitates cross-coupling reactions, while C5/C6-bromine in other derivatives may alter binding affinity in biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
